molecular formula C19H19N3O4S2 B2798770 (E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide CAS No. 881042-49-5

(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide

Cat. No.: B2798770
CAS No.: 881042-49-5
M. Wt: 417.5
InChI Key: ZKMVQIQPNYBEAI-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidin-1-ylsulfonyl group. The furan ring is then attached, and finally, the acrylamide group is introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-(6-(morpholin-4-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide
  • (E)-3-(furan-2-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide

Uniqueness

(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c23-18(9-6-14-5-4-12-26-14)21-19-20-16-8-7-15(13-17(16)27-19)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMVQIQPNYBEAI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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